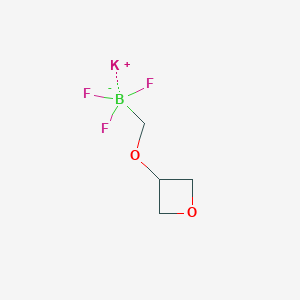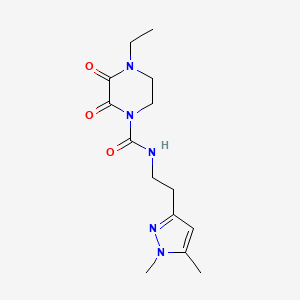![molecular formula C21H21ClN2O2S B2487865 Benzo[d]thiazol-6-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone CAS No. 1396748-90-5](/img/structure/B2487865.png)
Benzo[d]thiazol-6-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Benzo[d]thiazol-6-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and more .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been analyzed using various techniques. For instance, the structure of a similar compound, (E)-1-(benzo[d]thiazol-2-yl)-N-(4,5-dihydropyren-2, was determined to be monoclinic with a = 18.443(2)Å, b = 4.0161(6)Å, c = 23.396(4)Å, β = 99.246(6)°, V = 1710.4(4)Å^3, Z = 4 .Chemical Reactions Analysis
Benzothiazole derivatives have been synthesized through various chemical reactions. For instance, some new anti-mycobacterial chemotypes were synthesized from the molecular hybridization of N-benzyl benzo[d]thiazole-2-carboxamides and alicyclic piperazines in solvent-free conditions .Aplicaciones Científicas De Investigación
Anti-Tubercular Compounds
Benzothiazole derivatives have been found to have potent anti-tubercular properties . They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Anti-Cancer Agents
Benzothiazole derivatives have also been studied for their potential as anticancer agents . They have shown significant inhibitory effects on the proliferation of various human cancer cell lines . In particular, the compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (compound B7) has been found to significantly inhibit the proliferation of A431, A549, and H1299 cancer cells .
Anti-Inflammatory Agents
These compounds have also been evaluated for their anti-inflammatory properties . They have been found to decrease the activity of inflammatory factors IL-6 and TNF-α . These are key inflammatory cytokines known for their roles in immune regulation, inflammation, and cell proliferation .
Analgesic Activity
The presence of a thiazolidinone ring in benzothiazole derivatives has been observed to lead to greater anti-inflammatory and analgesic activity .
Inhibition of Cell Migration
Benzothiazole derivatives have been found to hinder cell migration, which is a crucial process in the spread of cancer .
Drug Development
Due to their distinctive structures and broad spectrum of biological effects, benzothiazole derivatives are promising candidates for the development of new anti-tumor small molecule drugs .
Direcciones Futuras
Benzothiazole derivatives have shown promising results in the field of medicinal chemistry, particularly as anti-tubercular compounds . Future research could focus on optimizing the synthesis process, exploring their mechanism of action in more detail, and conducting more in-depth safety and hazard analysis.
Propiedades
IUPAC Name |
1,3-benzothiazol-6-yl-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S/c22-18-4-1-15(2-5-18)12-26-13-16-7-9-24(10-8-16)21(25)17-3-6-19-20(11-17)27-14-23-19/h1-6,11,14,16H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBYBKDFUSWJSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]thiazol-6-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(benzylsulfanyl)-1-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2487791.png)

![{[1-(Methoxymethyl)cyclopropyl]methyl}amine hydrochloride](/img/no-structure.png)

![4-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2487798.png)

![2-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2487800.png)
![5-[bis(3,4-difluorobenzyl)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2487802.png)

